molecular formula C26H21F3N2O6S B12856226 Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-

Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-

Cat. No.: B12856226
M. Wt: 546.5 g/mol
InChI Key: XNAWXFHJMUGSMC-UHFFFAOYSA-N
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Description

Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine and trifluoromethoxyphenyl groups. The final step involves the esterification of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the thiazole ring or the pyridine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

Medicinal chemistry explores this compound for developing new pharmaceuticals. Its structural features are investigated for potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical intermediates. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the thiazole and pyridine moieties.

    4-Formylphenoxyacetic acid: Contains a formyl group instead of the methoxy group and lacks the trifluoromethoxyphenyl and thiazole rings.

Uniqueness

The uniqueness of acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H21F3N2O6S

Molecular Weight

546.5 g/mol

IUPAC Name

2-[4-[[4-(6-methoxypyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid

InChI

InChI=1S/C26H21F3N2O6S/c1-15-11-19(8-9-20(15)36-14-23(32)33)35-13-22-31-24(17-5-10-21(34-2)30-12-17)25(38-22)16-3-6-18(7-4-16)37-26(27,28)29/h3-12H,13-14H2,1-2H3,(H,32,33)

InChI Key

XNAWXFHJMUGSMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=C(S2)C3=CC=C(C=C3)OC(F)(F)F)C4=CN=C(C=C4)OC)OCC(=O)O

Origin of Product

United States

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